molecular formula C14H12BrNO2 B1612899 4-Bromo-2-methoxy-N-phenylbenzamide CAS No. 330793-39-0

4-Bromo-2-methoxy-N-phenylbenzamide

Cat. No. B1612899
M. Wt: 306.15 g/mol
InChI Key: BIXCDBZTCGGQSZ-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-N-phenylbenzamide is a chemical compound with the molecular formula C14H12BrNO2 . It has a molecular weight of 306.16 .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-methoxy-N-phenylbenzamide is 1S/C14H12BrNO2/c1-18-13-9-10(15)7-8-12(13)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-methoxy-N-phenylbenzamide are not available, aromatic amides like this compound can undergo a variety of reactions. For instance, they can be hydrolyzed to release aromatic amines .


Physical And Chemical Properties Analysis

4-Bromo-2-methoxy-N-phenylbenzamide is a solid compound . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available .

Scientific Research Applications

Antiviral Activity

A derivative of N-phenylbenzamide, specifically 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, has shown promising results as an inhibitor of Enterovirus 71 (EV 71). The compound exhibited activity against EV 71 strains at low micromolar concentrations, indicating potential as a lead compound for developing anti-EV 71 drugs (Ji et al., 2013).

Antidiabetic Potential

Research on a structurally similar compound, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl)phenyl)-4-tert-butylbenzamide (SN158), has shown potential in treating type 2 diabetes. SN158, through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation, led to increased adipogenic differentiation, fatty acid oxidation, and glucose uptake, suggesting its usefulness as a therapeutic agent against type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Photodynamic Therapy Application

A study on zinc phthalocyanine substituted with a derivative containing 5-bromo-2-hydroxy-3-methoxybenzylidene showed significant potential for photodynamic therapy in cancer treatment. The compound's high singlet oxygen quantum yield and good fluorescence properties make it a promising candidate for Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).

Inhibition of Photosynthetic Electron Transport

Compounds like 5-Bromo-2-hydroxy-N-phenylbenzamide have been found to inhibit photosynthetic electron transport. Their efficiency in this role is influenced by the compound's lipophilicity and the electronic properties of the substituent in the N-phenyl moiety. These compounds interact with chlorophyll a and aromatic amino acids, mainly in photosystem 2, presenting potential applications in studying photosynthetic mechanisms (Kráľová et al., 2013).

Hypoglycemic and Hypolipidemic Activities

Glibenclamide analogues, including those with a 4-bromo-3, 5-dimethoxy benzamide substitution, have been synthesized and tested for hypoglycemic and hypolipidemic activities. These analogues demonstrated significant anti-hyperglycemic and anti-lipidemic effects in diabetic rats, indicating their potential for diabetes treatment (Ahmadi et al., 2014).

properties

IUPAC Name

4-bromo-2-methoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-9-10(15)7-8-12(13)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXCDBZTCGGQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625087
Record name 4-Bromo-2-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxy-N-phenylbenzamide

CAS RN

330793-39-0
Record name 4-Bromo-2-methoxy-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330793-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aniline(1.24 mL, 13.62 mmol) was added slowly to a mixture of 4-bromo-2-methoxy-1-benzenecarbonyl chloride (3.24 g, 12.98 mmol) and triethyl amine (2.7 mL, 19.48 mmol) in dichloromethane (130 mL). After 3 hours, solvent was removed under reduced pressure. Ethyl acetate was added and the mixture was filtered. The filtrate was concentrated under reduced pressure and the residue was re-crystallized from ethyl acetate/heptane to give N1-phenyl-4-bromo-2-methoxybenzamide (2.92 g, 74%). 1H NMR (DMSO-d6) δ 3.92 (s, 3H), 7.09 (s, 1H), 7.27 (m, 1H), 7.33 (m, 2H), 7.39 (s, 1H), 7.55 (d, J=8.15 Hz, 1H), 7.71 (m, 2H), 10.10 (s, 1H).
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PR Bradshaw, ID Wilson, RU Gill, PJ Butler… - Scientific reports, 2018 - nature.com
… 4-Br-NPB and 2-Cl-NPA represent 4-bromo-2-methoxy-N-phenylbenzamide and 2-chloro-N-… 4-Br-NPB and 2-Cl-NPA represent 4-bromo-2-methoxy-N-phenylbenzamide and 2-chloro-N-…
Number of citations: 18 www.nature.com
PR Bradshaw - 2018 - spiral.imperial.ac.uk
Reactive metabolites of xenobiotics pose a risk in pharmaceutical development. Many reactive metabolites are capable of forming adducts with cellular macromolecules which can …
Number of citations: 2 spiral.imperial.ac.uk

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